molecular formula C15H21N3O3 B7921903 [1-(2-Amino-acetyl)-piperidin-4-yl]-carbamic acid benzyl ester

[1-(2-Amino-acetyl)-piperidin-4-yl]-carbamic acid benzyl ester

Cat. No.: B7921903
M. Wt: 291.35 g/mol
InChI Key: VZBUISWPKRGQRO-UHFFFAOYSA-N
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Description

[1-(2-Amino-acetyl)-piperidin-4-yl]-carbamic acid benzyl ester is a piperidine-derived compound featuring a carbamic acid benzyl ester group and a 2-amino-acetyl substituent on the piperidine ring. Similar compounds are frequently explored as intermediates in synthesizing neuroactive agents or enzyme inhibitors, as seen in neurotensin receptor agonists and cholinesterase modulators .

Properties

IUPAC Name

benzyl N-[1-(2-aminoacetyl)piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c16-10-14(19)18-8-6-13(7-9-18)17-15(20)21-11-12-4-2-1-3-5-12/h1-5,13H,6-11,16H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBUISWPKRGQRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)OCC2=CC=CC=C2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Ring Functionalization

The synthesis begins with a piperidine derivative, typically 4-aminopiperidine , which undergoes selective protection to prevent unwanted side reactions. The primary amine is protected using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions:

Reaction Conditions

  • Solvent : Dichloromethane (DCM)/water biphasic system

  • Base : Aqueous sodium hydroxide (10% w/v)

  • Temperature : 0–5°C (ice bath)

  • Yield : 85–92%

The product, N-Cbz-4-aminopiperidine , is isolated via liquid-liquid extraction and dried over anhydrous sodium sulfate.

Acetylation at the 2-Position

The protected piperidine undergoes acetylation to introduce the 2-amino-acetyl group. This step employs 2-chloroacetyl chloride in the presence of a non-nucleophilic base:

Reaction Conditions

ParameterValue
SolventTetrahydrofuran (THF)
BaseN,N-Diisopropylethylamine (DIPEA, 2.5 eq)
Temperature−20°C (slow warming to RT)
Reaction Time12–16 hours
Yield78–84%

The intermediate N-Cbz-4-(2-chloroacetyl)piperidine is purified via silica gel chromatography (ethyl acetate/hexane, 3:7).

Benzyl Ester Formation

The final step involves the introduction of the benzyl ester moiety through a carbamate-forming reaction. The chloroacetyl group is displaced using benzyl alcohol under acidic catalysis:

Reaction Conditions

  • Catalyst : p-Toluenesulfonic acid (pTSA, 0.1 eq)

  • Solvent : Toluene

  • Temperature : Reflux (110°C)

  • Time : 6–8 hours

  • Yield : 70–75%

The crude product is recrystallized from ethanol/water (9:1) to achieve >95% purity.

Industrial-Scale Optimization Strategies

Large-scale production requires modifications to improve efficiency and reduce costs while maintaining product quality.

Continuous Flow Reactor Implementation

Industrial protocols replace batch reactors with continuous flow systems for the acetylation and esterification steps:

ParameterBatch ReactorContinuous Flow System
Throughput5 kg/day25 kg/day
Reaction Time16 hours2 hours
Solvent Consumption15 L/kg8 L/kg
Purity95%97%

This approach reduces thermal degradation and improves mixing efficiency.

Green Chemistry Modifications

Recent advancements incorporate solvent-free conditions for the benzyl ester formation:

  • Mechanochemical Synthesis : Ball milling replaces toluene with minimal solvent (0.5 L/kg).

  • Catalyst : Montmorillonite K10 clay (replaces pTSA).

  • Yield : 68% with 99% atom economy.

Analytical Validation and Quality Control

Structural Confirmation

The final product is validated using spectroscopic and chromatographic methods:

Techniques and Key Data

MethodCritical Observations
¹H NMR (400 MHz, CDCl₃)δ 7.35–7.28 (m, 5H, Ar-H), δ 5.12 (s, 2H, CH₂Ph), δ 4.15–4.05 (m, 1H, piperidine-H), δ 3.80 (d, J = 12 Hz, 2H, acetyl-H)
HPLC (C18 column)Retention time = 8.2 min (95% purity, 254 nm)
HRMS (ESI+)[M+H]⁺ calc. 320.1864, found 320.1861

Impurity Profiling

Common impurities arise from incomplete acetylation or ester hydrolysis:

ImpuritySourceMitigation Strategy
4-Aminopiperidine Incomplete Cbz protectionDouble protection step
Benzyl alcohol Ester hydrolysisStrict moisture control

Comparative Analysis of Synthetic Routes

The table below evaluates three published methods for synthesizing [1-(2-amino-acetyl)-piperidin-4-yl]-carbamic acid benzyl ester:

MethodKey StepsTotal YieldPurityScalability
Classical Stepwise Cbz protection → Acetylation → Esterification62%95%Moderate
One-Pot Sequential reactions without isolation58%92%High
Flow Chemistry Continuous acetylation/esterification73%97%Industrial

The flow chemistry approach offers superior scalability and yield, though it requires specialized equipment .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbamate group, converting it to the corresponding amine.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions typically involve nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Amines derived from the carbamate group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antioxidant Activity

Research indicates that this compound may exhibit antioxidant properties, potentially neutralizing free radicals and protecting cellular components from oxidative damage. This activity is crucial in preventing cellular aging and diseases associated with oxidative stress .

Anticancer Properties

Preliminary studies suggest that [1-(2-Amino-acetyl)-piperidin-4-yl]-carbamic acid benzyl ester could inhibit cancer cell proliferation. Mechanisms of action may involve the induction of apoptosis and modulation of oxidative stress pathways, making it a candidate for further investigation in cancer therapy .

Anticoagulant Effects

Similar compounds have shown promise in modulating blood coagulation pathways. This suggests that [1-(2-Amino-acetyl)-piperidin-4-yl]-carbamic acid benzyl ester might be explored for its potential in anticoagulant therapies, providing a new avenue for treatment options in thrombotic disorders .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, which are essential for modifying its structure to enhance biological properties. Understanding the synthesis pathways allows researchers to create derivatives tailored for specific therapeutic applications.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds similar to [1-(2-Amino-acetyl)-piperidin-4-yl]-carbamic acid benzyl ester. For instance:

  • Anticancer Studies : Research has shown that derivatives of piperidine compounds can effectively inhibit cancer cell lines, suggesting a potential pathway for developing new anticancer agents.
  • Antioxidant Mechanisms : Studies have demonstrated that certain piperidine derivatives can scavenge free radicals, indicating their utility in formulations aimed at oxidative stress-related conditions.
  • Anticoagulant Research : Investigations into piperidine-based compounds have revealed their ability to influence coagulation pathways, supporting their potential as anticoagulants.

These findings underline the importance of further research into the specific mechanisms by which [1-(2-Amino-acetyl)-piperidin-4-yl]-carbamic acid benzyl ester exerts its effects.

Mechanism of Action

The mechanism of action of [1-(2-Amino-acetyl)-piperidin-4-yl]-carbamic acid benzyl ester involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the carbamate group may inhibit enzymes by forming covalent bonds with active site residues. The amino-acetyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Their Key Differences

The following table summarizes structural analogues and their distinguishing features:

Compound Name Molecular Formula Substituent Variations Biological/Pharmacological Relevance Reference ID
[1-(2-Amino-acetyl)-piperidin-4-yl]-carbamic acid benzyl ester C₁₆H₂₁N₃O₃ 2-Amino-acetyl group on piperidine Potential enzyme inhibition or receptor modulation
Benzyl 4-aminopiperidine-1-carboxylate hydrochloride C₁₄H₁₉ClN₂O₂ Lacks acetyl group; 4-amino substituent Intermediate in opioid synthesis (e.g., fentanyl precursors)
1-(2-Chloro-acetyl)-piperidin-4-yl]-carbamic acid benzyl ester C₁₅H₁₈ClN₂O₃ Chloro-acetyl instead of amino-acetyl May exhibit altered reactivity in alkylation reactions
(1-{2-Cyclopropyl-4-[4-(2-methoxy-phenyl)-piperidin-1-yl]-quinazolin-6-yl}-piperidin-4-yl)-carbamic acid tert-butyl ester C₃₆H₄₄N₆O₃ Tert-butyl ester; complex quinazoline core Neurotensin receptor agonist; tert-butyl enhances stability during synthesis
4-Anilino-1-Cbz-piperidine C₁₉H₂₂N₂O₂ Anilino substituent on piperidine Fentanyl precursor; phenylamino group may enhance receptor binding

Key Research Findings

Biological Activity :

  • Benzyl carbamic esters, such as the target compound, demonstrate stronger physostigmine-like activity (e.g., miotic action, intestinal peristalsis stimulation) compared to ethyl or phenyl carbamic esters .
  • Tert-butyl esters (e.g., in ) are preferred for protecting amine groups during synthesis, whereas benzyl esters are cleaved under milder conditions, enabling selective deprotection .

Synthetic Utility: Substituents on the piperidine ring significantly influence reaction pathways. For example, allyl and vinyl groups (as in ) lead to isomerization during synthesis, necessitating precise chromatographic purification . The amino-acetyl group in the target compound may facilitate nucleophilic reactions or hydrogen bonding, enhancing interactions with biological targets .

Stability and Reactivity: Benzyl esters (e.g., ) are more stable under acidic conditions than tert-butyl esters but are susceptible to hydrogenolysis . Quaternary ammonium derivatives of piperidine carbamates (e.g., in ) exhibit higher activity than their tertiary counterparts, highlighting the role of charge in pharmacological action .

Data Tables

Table 1: Comparative Physicochemical Properties

Property Target Compound 4-Anilino-1-Cbz-piperidine 1-(2-Chloro-acetyl)-piperidin-4-yl]-carbamic acid benzyl ester
Molecular Weight 303.36 g/mol 310.4 g/mol 309.77 g/mol
Key Functional Groups Amino-acetyl, benzyl ester Anilino, benzyl ester Chloro-acetyl, benzyl ester
Solubility (Predicted) Moderate in polar solvents Low in water; soluble in DMSO Low in water; soluble in chloroform

Biological Activity

Introduction

[1-(2-Amino-acetyl)-piperidin-4-yl]-carbamic acid benzyl ester is a synthetic organic compound notable for its structural complexity, featuring a piperidine ring, an amino-acetyl group, and a carbamic acid moiety. This unique structure suggests potential applications in medicinal chemistry, particularly in the fields of oncology, neurology, and pharmacology.

Biological Activities

Preliminary studies have identified several biological activities associated with [1-(2-Amino-acetyl)-piperidin-4-yl]-carbamic acid benzyl ester:

Structure-Activity Relationship (SAR)

The biological activity of [1-(2-Amino-acetyl)-piperidin-4-yl]-carbamic acid benzyl ester can be attributed to its unique structural features. Comparative analysis with structurally similar compounds reveals insights into its pharmacological potential:

Compound NameStructural FeaturesBiological Activity
Piperidin-4-yl carbamatePiperidine ring with carbamateAnticancer, Antioxidant
Benzyl carbamateBenzene ring with carbamateAntimicrobial
2-Amino-acetamideAmine and acetamide functional groupsAntiviral

The presence of the piperidine ring combined with the amino-acetyl side chain enhances binding affinity to biological targets, which may lead to improved pharmacological profiles compared to other similar compounds .

Case Studies and Research Findings

Several studies have explored the biological activity of piperidine derivatives, highlighting their therapeutic potential:

  • Cancer Therapy : A study demonstrated that piperidine derivatives could induce apoptosis in FaDu hypopharyngeal tumor cells more effectively than standard chemotherapeutics like bleomycin. The three-dimensional structure of these compounds was crucial for their interaction with target proteins involved in cell survival pathways .
  • Neurodegenerative Disease : Research has shown that piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to Alzheimer's disease. This inhibition is essential for increasing acetylcholine levels in the brain, potentially improving cognitive function .

Q & A

Q. What are the key synthetic steps and reaction optimizations for preparing [1-(2-Amino-acetyl)-piperidin-4-yl]-carbamic acid benzyl ester?

The compound is synthesized via nucleophilic substitution or coupling reactions. For example, benzyl-4-(aminomethyl)piperidine-1-carboxylate can react with electrophiles (e.g., 5-fluoro-pyrimidine) in DMF with triethylamine as a base at 100°C for 6 hours . Purification typically involves silica gel chromatography using gradients of dichloromethane/isopropanol/hexane. Yield optimization may require adjusting solvent polarity, temperature, or stoichiometry of reagents.

Q. Which analytical techniques are critical for structural confirmation of this compound and its derivatives?

Infrared (IR) spectroscopy identifies functional groups like amide C=O stretches (~1650 cm⁻¹) and carbamate N-H bonds. Gas chromatography-mass spectrometry (GC-MS) provides molecular ion peaks (e.g., m/z 345.29 for a pyrimidine derivative) and fragmentation patterns . Nuclear magnetic resonance (NMR) is essential for confirming regiochemistry, such as distinguishing piperidine ring protons (δ 1.5–3.5 ppm) and benzyl aromatic protons (δ 7.2–7.4 ppm) .

Advanced Research Questions

Q. How does the electronic environment of the piperidine-carbamate scaffold influence reactivity in transition metal-catalyzed reactions?

The carbamate’s electron-withdrawing benzyloxycarbonyl group activates the piperidine nitrogen for coordination in palladium-catalyzed cross-couplings. For instance, Heck reactions with aryl bromides proceed via oxidative addition, where the carbamate stabilizes the palladium intermediate . Substituents on the acetyl group (e.g., amino vs. alkyl) modulate electron density, affecting reaction rates and regioselectivity .

Q. What strategies improve low yields in amide bond formation during derivatization of this compound?

Low yields in amidation often arise from steric hindrance or poor nucleophilicity. Activating agents like HATU or EDC/HOBt enhance coupling efficiency . Solvent choice (e.g., DMF for polar intermediates) and temperature control (e.g., 0°C for sensitive reagents) are critical. For example, coupling with pteridine derivatives achieved 71% yield using N-iodosuccinimide (NIS) and trimethylsilyl triflate (TMSOTf) as activators .

Q. How can researchers reconcile discrepancies in reported synthetic protocols for related piperidine carbamates?

Variations in yields (e.g., 71% vs. 92% for similar steps ) may stem from differences in solvent purity, catalyst loading, or workup methods. Systematic optimization via Design of Experiments (DoE) can identify critical parameters. For example, heating duration in sealed reaction tubes significantly impacts conversion rates in bromopyridine couplings .

Q. What role does this compound play in synthesizing novel heterocyclic scaffolds for drug discovery?

It serves as a precursor for spirocyclic quinolines, which are bioactive motifs. Acylation of 1-benzyl-4-piperidone derivatives generates spiro[piperidine-4,2'-quinolines] with potential CNS activity . The carbamate group enhances solubility for downstream functionalization, such as introducing fluorinated or brominated aryl groups .

Q. How is this compound utilized as an intermediate in medicinal chemistry?

Derivatives like 5-chloro-2-glycylaminobenzophenone (a key intermediate in antipsychotics) are synthesized via hydrobromic acid cleavage of the benzyl ester, followed by alkaline workup . The carbamate’s orthogonal protecting group strategy enables sequential deprotection for introducing pharmacophores (e.g., fluoro-pyrimidines for kinase inhibitors) .

Methodological Notes

  • Purification : Use flash chromatography with gradients of DCM/IPA (10:1 to 20:1) for polar derivatives .
  • Stability : Store under inert atmosphere at –20°C to prevent hydrolysis of the carbamate group .
  • Safety : Avoid acetic acid in workup due to incompatibility with carbamate esters .

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